

# A Comprehensive Technical Guide to Dimethyl Diglycolate-d4

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## Compound of Interest

Compound Name: Dimethyl diglycolate-d4

Cat. No.: B041925

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CAS Number: 1107650-54-3 Chemical Name: Dimethyl 2,2'-oxydiacetate-d4 Molecular Formula:  $C_6H_6D_4O_5$  Molecular Weight: 166.17 g/mol

This technical guide provides an in-depth overview of **Dimethyl diglycolate-d4**, a deuterated analog of Dimethyl diglycolate. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information, including its synthesis, physical and chemical properties, and applications, with a focus on its role as a monomer in polyester synthesis and as a plasticizer.

## Physicochemical Properties

Quantitative data for Dimethyl diglycolate and its deuterated analog are summarized below. Data for the deuterated compound are inferred from the non-labeled counterpart where direct experimental values are unavailable.

Property	Value (Dimethyl Diglycolate)	Value (Dimethyl Diglycolate-d4)	Reference
CAS Number	7040-23-5	1107650-54-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>5</sub>	C <sub>6</sub> H <sub>6</sub> D <sub>4</sub> O <sub>5</sub>	
Molecular Weight	162.14 g/mol	166.17 g/mol	
Appearance	Colorless liquid or low melting solid	Colorless liquid or low melting solid	[1]
Boiling Point	211.3 °C at 760 mmHg	Not available	
Melting Point	Not available	Not available	
Density	1.15 g/cm <sup>3</sup>	Not available	
Solubility	Soluble in water, methanol, ethanol, and diethyl ether.	Soluble in water, methanol, ethanol, and diethyl ether.	

## Synthesis of Dimethyl Diglycolate-d4

The synthesis of **Dimethyl diglycolate-d4** can be achieved through a two-step process involving the deuteration of diglycolic acid followed by esterification.

## Experimental Protocol: Deuteration of Diglycolic Acid

A plausible method for the deuteration of the  $\alpha$ -protons of diglycolic acid involves an acid- or base-catalyzed exchange with deuterium oxide (D<sub>2</sub>O).

Materials:

- Diglycolic acid
- Deuterium oxide (D<sub>2</sub>O, 99.8 atom % D)
- Deuterated hydrochloric acid (DCl in D<sub>2</sub>O, catalyst) or sodium deuteroxide (NaOD in D<sub>2</sub>O, catalyst)

- Anhydrous diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diglycolic acid in an excess of deuterium oxide.
- Add a catalytic amount of DCl or NaOD.
- Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange.
- Cool the reaction mixture to room temperature.
- Remove the D<sub>2</sub>O under reduced pressure using a rotary evaporator.
- To ensure complete exchange, repeat the process of dissolving in fresh D<sub>2</sub>O and removing it under vacuum two more times.
- The resulting diglycolic acid-d<sub>4</sub> is dried under high vacuum.

## Experimental Protocol: Fischer Esterification

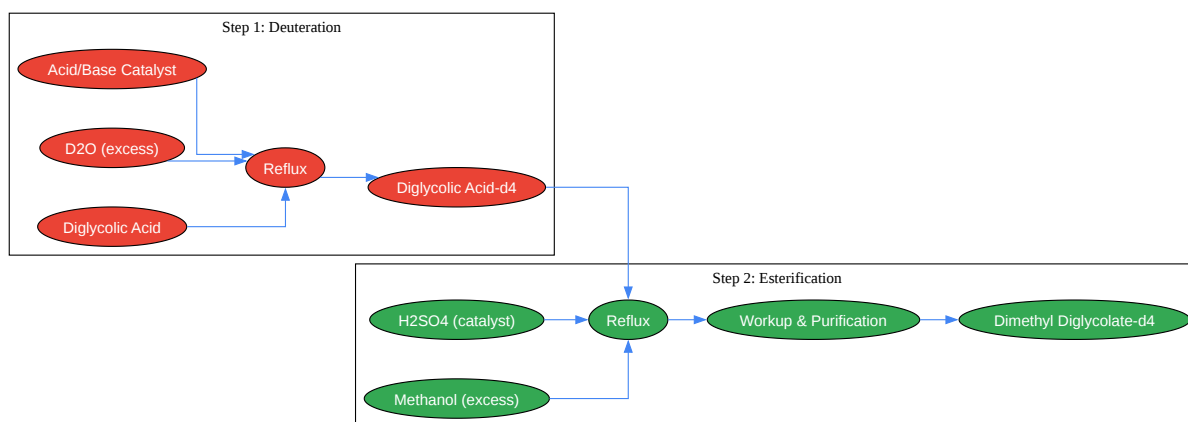
The deuterated diglycolic acid is then esterified with methanol using an acid catalyst.[\[2\]](#)

Materials:

- Diglycolic acid-d<sub>4</sub>
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium bicarbonate
- Anhydrous sodium sulfate
- Diethyl ether

Procedure:

- Suspend diglycolic acid-d4 in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Dimethyl diglycolate-d4**.
- Purify the product by vacuum distillation.



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Synthesis workflow for **Dimethyl diglycolate-d4**.

## Analytical Characterization

The structure and purity of **Dimethyl diglycolate-d4** can be confirmed using various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **Dimethyl diglycolate-d4** is expected to show a singlet corresponding to the six methyl protons. The signal for the methylene protons, present in the non-deuterated analog, will be absent due to deuterium substitution.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum should display three signals: one for the carbonyl carbons, one for the methylene carbons (which may show a triplet due to C-D coupling), and one for the methyl carbons.
- $^2\text{H}$  NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the methylene positions.

## Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of **Dimethyl diglycolate-d4**. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  166.

## Gas Chromatography (GC)

Gas chromatography can be employed to assess the purity of the synthesized compound. A suitable method would involve a non-polar or medium-polarity capillary column and a temperature gradient.

Illustrative GC-MS Protocol:

- Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu\text{m}$ ) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250  $^{\circ}\text{C}$ .
- Oven Program: Initial temperature of 80  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp to 250  $^{\circ}\text{C}$  at 10  $^{\circ}\text{C}/\text{min}$ , and hold for 5 minutes.
- MS Detector: Scan range of  $m/z$  40-300.

## Applications

**Dimethyl diglycolate-d4**, as a deuterated compound, is a valuable tool in mechanistic studies, metabolic fate studies, and as an internal standard in quantitative analysis. Its primary applications mirror those of its non-labeled counterpart.

## Monomer for Polyester Synthesis

Dimethyl diglycolate can be used as a monomer in polycondensation reactions with diols to produce polyesters with an ether linkage in the backbone, which can enhance flexibility and hydrophilicity.

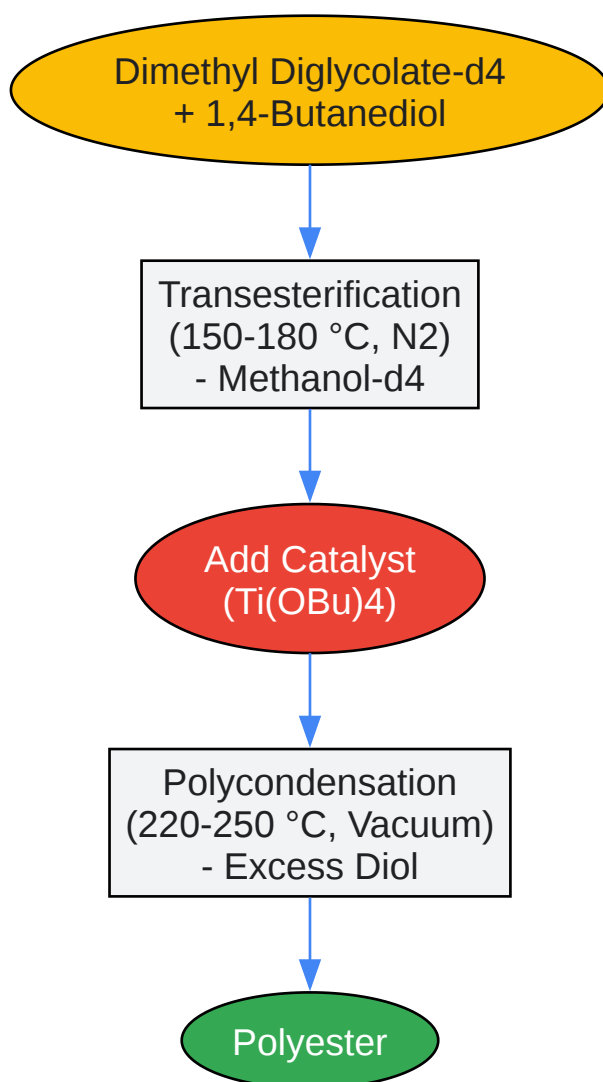
Experimental Protocol: Polycondensation with 1,4-Butanediol

Materials:

- **Dimethyl diglycolate-d4**
- 1,4-Butanediol
- Titanium(IV) butoxide (catalyst)
- Antioxidant (e.g., Irganox 1010)

Procedure:

- Charge the reactor with **Dimethyl diglycolate-d4**, 1,4-butanediol (in a slight molar excess), and the antioxidant.
- Heat the mixture to 150-180 °C under a nitrogen atmosphere with stirring to initiate transesterification, distilling off the methanol-d4 byproduct.
- After the majority of the methanol-d4 has been removed, add the titanium(IV) butoxide catalyst.
- Gradually increase the temperature to 220-250 °C and slowly reduce the pressure to below 1 Torr to facilitate the removal of excess 1,4-butanediol and drive the polymerization to a high molecular weight.
- Continue the reaction until the desired melt viscosity is achieved.
- Extrude the resulting polymer under nitrogen pressure and cool.



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Polycondensation of **Dimethyl diglycolate-d4**.

## Plasticizer for Polymers

Dimethyl diglycolate can act as a plasticizer for various polymers, such as polyvinyl chloride (PVC), to increase their flexibility and processability.

Experimental Protocol: Evaluation of Plasticizer Performance

Materials:

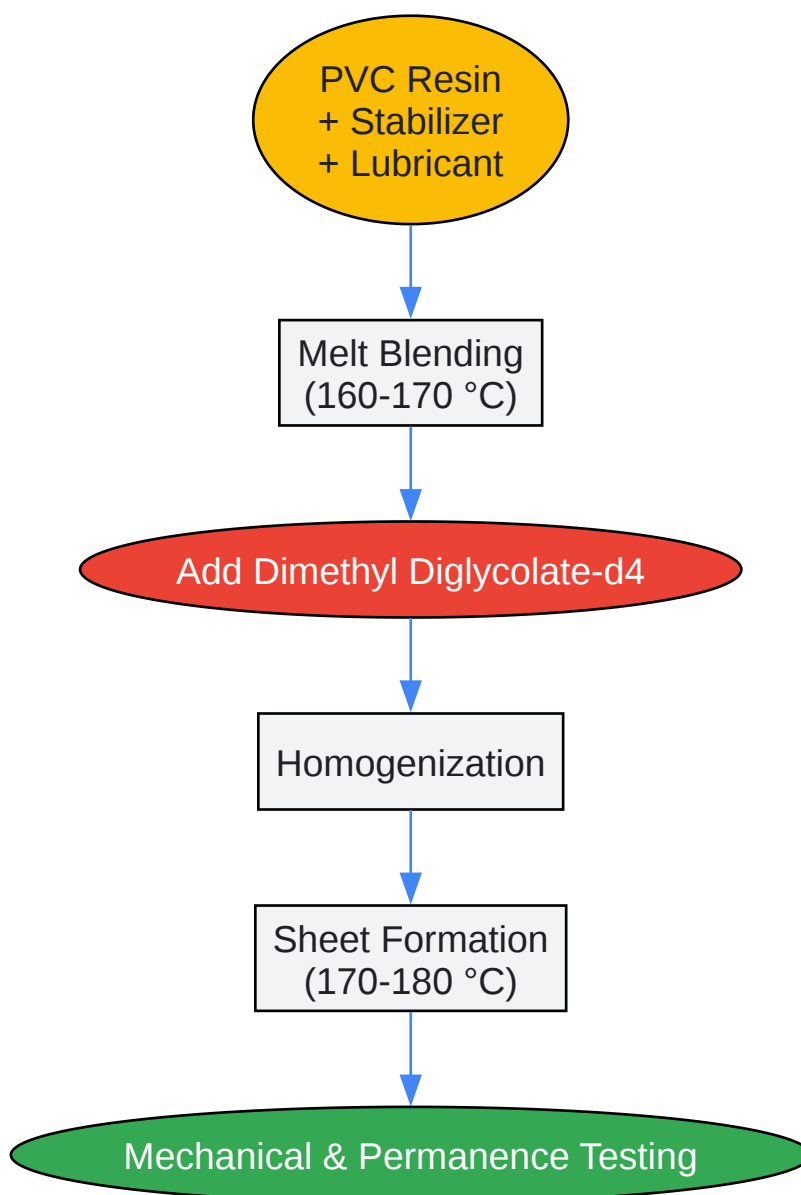
- PVC resin



- **Dimethyl diglycolate-d4** (plasticizer)
- Thermal stabilizer (e.g., a mixed metal soap)
- Lubricant (e.g., stearic acid)

Procedure:

- Dry the PVC resin at 80 °C for 4 hours.
- In a two-roll mill or an internal mixer, blend the PVC resin with the thermal stabilizer and lubricant at a temperature of 160-170 °C.
- Gradually add the **Dimethyl diglycolate-d4** plasticizer to the blend and continue mixing until a homogeneous compound is obtained.
- Sheet out the compounded material and press it into films of a defined thickness using a hydraulic press at 170-180 °C.
- Characterize the mechanical properties of the plasticized PVC films (e.g., tensile strength, elongation at break, and hardness) according to standard ASTM methods.
- Evaluate the plasticizer's permanence by measuring weight loss after thermal aging or solvent extraction.



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Workflow for evaluating plasticizer performance.

## Safety and Handling

**Dimethyl diglycolate-d4** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Dimethyl diglycolate-d4** is a specialized, isotopically labeled compound with significant potential in scientific research and material science. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, along with detailed experimental protocols and visual workflows to aid researchers in its effective utilization. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community.

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## References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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